

Quantitative Lipidomics Workflow using UltimateSPLASH™ ONE Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17:0-20:3 PE-d5

Cat. No.: B12405335

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for biomarker discovery, disease diagnostics, and drug development. Accurate and reproducible quantification of lipid species is paramount for generating reliable data. However, the inherent variability in sample preparation and mass spectrometry analysis presents a significant challenge. The use of internal standards is a critical strategy to control for this variability.^[1] UltimateSPLASH™ ONE is a comprehensive internal standard mixture designed for quantitative lipidomics.^[2] This mixture contains 69 unique, highly pure, deuterium-labeled lipids across 15 major lipid classes, enabling broad coverage and accurate quantification for a wide range of lipidomic workflows.^{[2][3]} The standards are designed to appear in spectral gaps, minimizing interference with naturally occurring lipid species.^[2]

This document provides a detailed protocol for a quantitative lipidomics workflow using UltimateSPLASH™ ONE standards for the analysis of human plasma samples. It covers sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

Data Presentation: UltimateSPLASH™ ONE Composition

The UltimateSPLASH™ ONE internal standard mixture is supplied as a 1.2 mL solution in 1:1 Dichloromethane:Methanol.[\[2\]](#) The mixture contains 69 lipids from 15 classes, each at a specific target concentration.[\[2\]](#)[\[4\]](#)

Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture

Catalog Number	Mixture Component	Target Concentration (µg/mL)
Triacylglycerols (TG)		
860906	14:0-13:0-14:0 TG-d5	25
860907	14:0-15:1-14:0 TG-d5	50
860908	14:0-17:1-14:0 TG-d5	75
860910	16:0-15:1-16:0 TG-d5	100
860909	16:0-17:1-16:0 TG-d5	125
860911	16:0-19:2-16:0 TG-d5	100
860914	18:1-17:1-18:1 TG-d5	75
860912	18:1-19:2-18:1 TG-d5	50
860913	18:1-21:2-18:1 TG-d5	25
Cholesteryl Esters (CE)		
700220	14:1 cholesteryl-d7 ester	25
700221	16:1 cholesteryl-d7 ester	50
700222	18:1 cholesteryl-d7 ester	75
700223	20:3 cholesteryl-d7 ester	50
700226	22:4 cholesteryl-d7 ester	25
Ceramides (Cer)		
860748	C16:1 Ceramide-d7 (d18:1-d7/16:1)	75
860747	C18:1 Ceramide-d7 (d18:1-d7/18:1)	100
860746	C20:1 Ceramide-d7 (d18:1-d7/20:1)	125

860745	C22:1 Ceramide-d7 (d18:1-d7/22:1)	100
860679	C24:1 Ceramide-d7 (d18:1-d7/24:1)	75
Sphingomyelins (SM)		
860741	16:1 SM (d18:1/16:1)-d9	75
860740	18:1 SM (d18:1/18:1)-d9	100
860742	20:1 SM (d18:1/20:1)-d9	125
860743	22:1 SM (d18:1/22:1)-d9	100
860744	24:1 SM (d18:1/24:1)-d9	75
Diacylglycerols (DG)		
800827	17:0-14:1 DG-d5	25
800826	17:0-16:1 DG-d5	50
800824	17:0-18:1 DG-d5	75
800825	17:0-20:3 DG-d5	50
800823	17:0-22:4 DG-d5	25
Phosphatidylcholines (PC)		
855683	17:0-14:1 PC-d5	75
855682	17:0-16:1 PC-d5	100
855681	17:0-18:1 PC-d5	125
855680	17:0-20:3 PC-d5	100
855678	17:0-22:4 PC-d5	75
Lysophosphatidylcholines (LPC)		
855679	17:0 Lyso PC-d5	100

Phosphatidylethanolamines

(PE)

856721	17:0-14:1 PE-d5	75
856720	17:0-16:1 PE-d5	100
856719	17:0-18:1 PE-d5	125
856718	17:0-20:3 PE-d5	100
856717	17:0-22:4 PE-d5	75

Lysophosphatidylethanolamine
s (LPE)

856716	17:1 Lyso PE-d5	100
--------	-----------------	-----

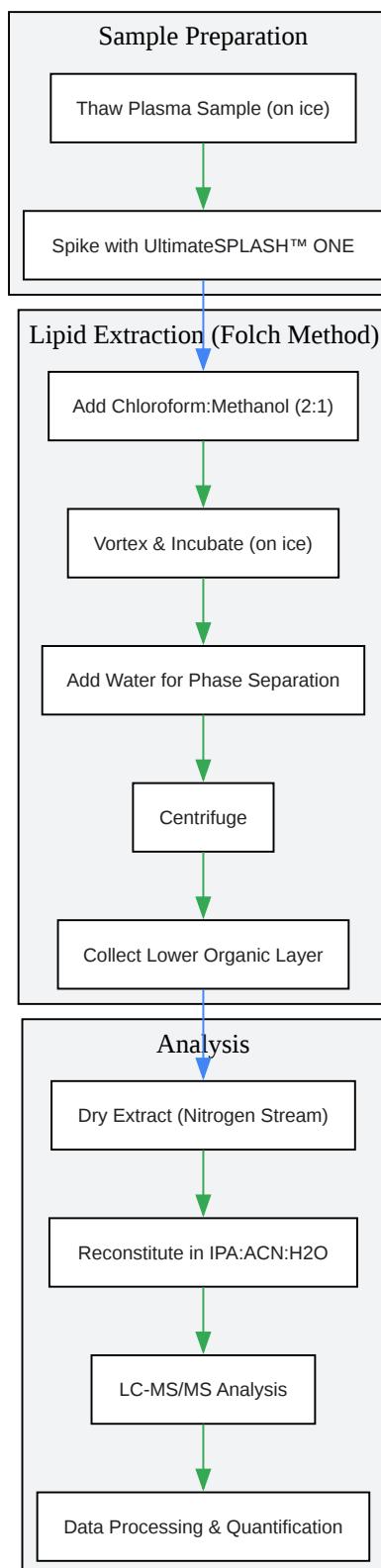
Phosphatidylinositols (PI)

850109	17:0-14:1 PI-d5	25
850110	17:0-16:1 PI-d5	50
850111	17:0-18:1 PI-d5	75
850112	17:0-20:3 PI-d5	50
850118	17:0-22:4 PI-d5	25

Lysophosphatidylinositols (LPI)

850107	15:0 Lyso PI-d5	25
850108	17:0 Lyso PI-d5	50
850106	19:0 Lyso PI-d5	25

Phosphatidylserines (PS)


858153	17:0-14:1 PS-d5	25
858152	17:0-16:1 PS-d5	50
858151	17:0-18:1 PS-d5	75
858150	17:0-20:3 PS-d5	50

858149	17:0-22:4 PS-d5	25
<hr/>		
Lysophosphatidylserines (LPS)		
858148	15:0 Lyso PS-d5	25
858147	17:1 Lyso PS-d5	50
858146	19:0 Lyso PS-d5	25
<hr/>		
Phosphatidylglycerols (PG)		
858135	17:0-14:1 PG-d5	25
858134	17:0-16:1 PG-d5	50
858133	17:0-18:1 PG-d5	75
858132	17:0-20:3 PG-d5	50
858131	17:0-22:4 PG-d5	25
<hr/>		
Lysophosphatidylglycerols (LPG)		
858130	15:0 Lyso PG-d5	25
858129	17:1 Lyso PG-d5	50
858123	19:0 Lyso PG-d5	25
<hr/>		

Experimental Protocols

A robust and reproducible experimental protocol is essential for high-quality lipidomics data. The following protocol details a modified Folch extraction method for human plasma, incorporating the UltimateSPLASH™ ONE internal standard.[\[5\]](#)

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Quantitative lipidomics workflow from sample preparation to data analysis.

Materials and Reagents

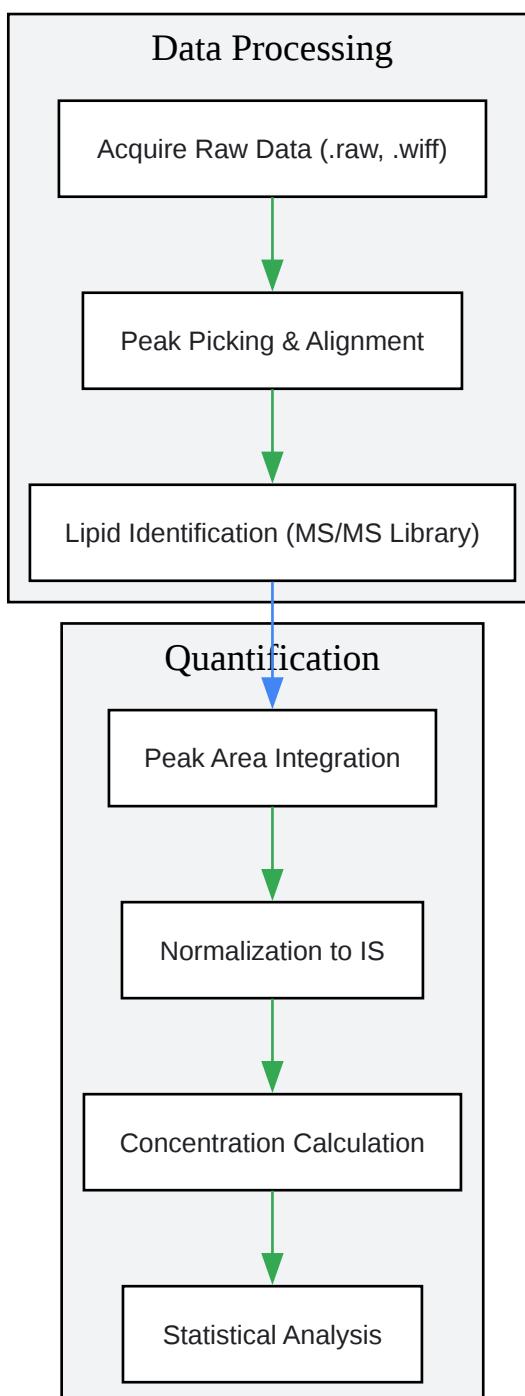
- Human plasma (stored at -80°C)
- UltimateSPLASH™ ONE (Avanti Polar Lipids)
- LC-MS grade Chloroform
- LC-MS grade Methanol
- LC-MS grade Isopropanol (IPA)
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- Ammonium formate
- Formic acid
- 1.5 mL microcentrifuge tubes
- Glass vials with inserts for autosampler
- Nitrogen evaporator or vacuum concentrator
- Vortex mixer
- Refrigerated centrifuge

Procedure

- Sample Thawing and Aliquoting:
 - Thaw frozen human plasma samples on ice.[5]
 - Once thawed, vortex briefly and aliquot 40 µL of plasma into a 1.5 mL microcentrifuge tube. Place tubes back on ice.[5]

- Prepare a pooled quality control (QC) sample by mixing equal volumes from each sample.
- Prepare a process blank by using an empty tube.
- Internal Standard Spiking:
 - Add 10-20 μ L of the UltimateSPLASH™ ONE internal standard mixture directly to each plasma aliquot, the QC samples, and the process blank. The exact volume may need optimization based on instrument sensitivity and expected endogenous lipid concentrations.
 - Vortex briefly to mix.
- Lipid Extraction (Folch Method):
 - Add 800 μ L of a pre-chilled (-20°C) solution of Chloroform:Methanol (2:1, v/v) to each tube.[\[5\]](#)
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Incubate the mixture on ice for 30 minutes, with occasional vortexing.[\[5\]](#)
 - Induce phase separation by adding 200 μ L of ice-cold LC-MS grade water.[\[5\]](#)
 - Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C.[\[5\]](#)
 - Carefully collect the lower organic layer (containing the lipids) using a glass syringe and transfer it to a clean glass vial. Avoid disturbing the protein interface.
- Drying and Reconstitution:
 - Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[\[1\]](#)
 - Reconstitute the dried lipid extract in 100 μ L of a solution of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v).

- Vortex for 1 minute and transfer to an autosampler vial with an insert for LC-MS/MS analysis.


LC-MS/MS Analysis

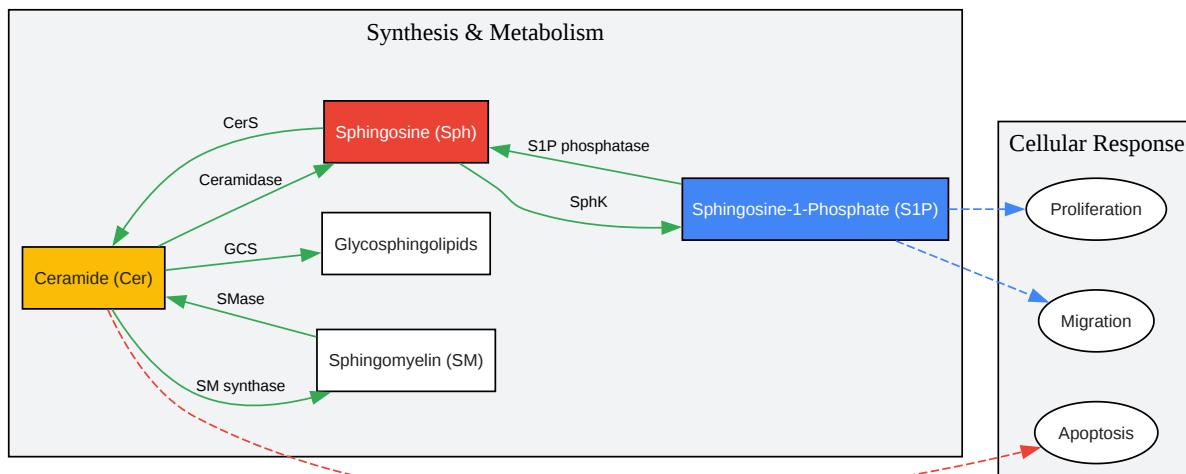
The following parameters provide a starting point and should be optimized for the specific LC-MS/MS system being used.

Table 2: Suggested LC-MS/MS Parameters

Parameter	Setting
LC System	
Column	C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 μ m, 2.1 x 100 mm)[6]
Mobile Phase A	60:40 Acetonitrile:Water + 10 mM Ammonium formate + 0.1% Formic acid[1][6]
Mobile Phase B	90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic acid[1][6]
Flow Rate	0.4 mL/min
Column Temperature	55°C[1]
Injection Volume	2-5 μ L
Gradient	0-2 min: 30% B, 2.1-12 min: linear gradient to 100% B, 12-15 min: hold at 100% B, 15.1-18 min: return to 30% B
MS System	
Ionization Mode	ESI Positive and Negative (switching mode)[1]
Capillary Voltage	3.0 kV (+) / 2.5 kV (-)
Source Temperature	300°C
Data Acquisition	Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
MS1 Scan Range	m/z 150-1500
MS/MS	Collision-induced dissociation (CID) with stepped collision energy

Data Analysis Workflow

[Click to download full resolution via product page](#)


Caption: Data analysis workflow for quantitative lipidomics.

- Peak Picking and Lipid Identification:

- Process raw LC-MS/MS data using lipidomics software (e.g., LipidSearch, MS-DIAL, Compound Discoverer).
- Perform peak picking, retention time alignment, and feature detection.
- Identify lipids by matching MS/MS fragmentation patterns against a spectral library.
- Quantification:
 - Integrate the peak areas for both the endogenous lipids and the corresponding UltimateSPLASH™ ONE internal standards.
 - For each identified lipid, select the most structurally similar internal standard from the same lipid class for normalization.
 - Calculate the response ratio: Response Ratio = (Peak Area of Endogenous Lipid) / (Peak Area of Internal Standard)
 - Calculate the concentration of the endogenous lipid: Concentration ($\mu\text{g/mL}$) = Response Ratio * Concentration of Internal Standard ($\mu\text{g/mL}$)

Signaling Pathway Visualization

Sphingolipids are a major class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules in a variety of cellular processes. The sphingolipid metabolism pathway illustrates the interconversion of key signaling lipids like ceramide, sphingosine, and sphingosine-1-phosphate (S1P). UltimateSPLASH™ ONE includes standards for both ceramides and sphingomyelins, making this pathway highly relevant.

[Click to download full resolution via product page](#)

Caption: The Sphingolipid Metabolism signaling pathway.

Conclusion

The UltimateSPLASH™ ONE internal standard mixture provides a robust and comprehensive solution for accurate quantification in lipidomics research. By incorporating these standards into a well-defined experimental workflow, researchers can effectively control for analytical variability, leading to higher quality, more reliable, and reproducible data. This enables more confident biological interpretation, which is crucial for advancing our understanding of the roles lipids play in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [Quantitative Lipidomics Workflow using UltimateSPLASH™ ONE Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12405335#quantitative-lipidomics-workflow-using-ultimatesplash-one-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com